molecular formula C11H17N3OS B6142870 N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide CAS No. 1082576-54-2

N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B6142870
CAS No.: 1082576-54-2
M. Wt: 239.34 g/mol
InChI Key: VNSKJRHHUMAZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Piperazin-1-yl)ethyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety via an ethylcarboxamide bridge. This structure is reminiscent of pharmacophores used in neuroreceptor-targeting agents, particularly in dopamine and serotonin receptor ligands .

For example, N-(2-nitrophenyl)thiophene-2-carboxamide () was synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile . Similarly, piperazine-containing compounds (e.g., LP, 2HP in ) are synthesized by condensing 2-(piperazin-1-yl)ethanamine with ketones, suggesting adaptable routes for introducing the piperazine-ethyl group .

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14/h1-2,9,12H,3-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKJRHHUMAZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals.

    Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity of the compound. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structural Features Target Receptor/Application Key Findings
N-[2-(Piperazin-1-yl)ethyl]thiophene-2-carboxamide Thiophene + piperazine-ethylcarboxamide Potential neuroreceptor ligand (e.g., D3, 5-HT1A) Hypothesized for PET imaging due to piperazine’s radiolabeling compatibility .
FAUC346 () Benzo[b]thiophene + piperazine-butylcarboxamide D3 dopamine receptor PET tracer Demonstrated high affinity for D3 receptors; 11C-labeled for imaging .
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene + nitroaniline carboxamide Antibacterial/antifungal agent Dihedral angles (8.5–13.5°) between aromatic rings; weak C–H⋯O/S interactions .
18F-Mefway () Fluorocyclohexane + methoxyphenylpiperazine 5-HT1A receptor PET tracer Superior pharmacokinetics to 18F-FCWAY; used in human studies .
2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethylidene)ethanamine (LP) () Piperazine-ethylimine + pyridine Not specified Synthesized via ketone-amine condensation; characterized by NMR/UV .

Structural Analysis

  • Piperazine Derivatives : The piperazine-ethyl group in the target compound enhances solubility and receptor-binding versatility, similar to FAUC346 () and 18F-Mefway (). Piperazine’s nitrogen atoms facilitate hydrogen bonding, critical for receptor affinity .
  • Thiophene vs.
  • Substituent Effects : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide () introduces electron-withdrawing properties, altering electronic distribution and intermolecular interactions (e.g., C–H⋯O/S vs. classical H-bonds) .

Biological Activity

N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3OSC_{11}H_{17}N_{3}OS, with a molecular weight of 239.34 g/mol. The compound features a thiophene ring, which contributes to its aromatic properties, and a piperazine moiety, known for enhancing solubility and bioavailability.

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . The compound inhibits ENTs, leading to decreased uridine uptake and affecting nucleotide synthesis and adenosine function regulation. This inhibition may have implications in various biological pathways, particularly in cancer therapy and neurological disorders.

Anticancer Properties

This compound has demonstrated significant anticancer activity in vitro. Studies indicate that it can induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0

These results suggest that the compound may serve as a lead candidate for further development in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. In vitro assays have shown that it effectively inhibits bacterial growth, likely through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways. This makes it a potential candidate for developing new antibiotics, particularly against resistant strains.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound inhibited bacterial growth effectively, with mechanisms likely involving disruption of essential cellular processes.
  • Cell-Based Assays : In cancer models, the compound induced apoptosis in cell lines such as MCF-7 and HeLa, indicating its potential as an anticancer agent.

Pharmacological Potential

The multifunctional nature of this compound suggests various therapeutic applications:

  • Antimicrobial Therapy : Its effectiveness against resistant bacterial strains positions it as a promising lead for new antibiotic development.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells highlights its potential role in oncology, warranting further investigation into its efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.